molecular formula C14H11ClO2 B1596592 2'-Chloro-2-hydroxy-5-methylbenzophenone CAS No. 6280-52-0

2'-Chloro-2-hydroxy-5-methylbenzophenone

Cat. No.: B1596592
CAS No.: 6280-52-0
M. Wt: 246.69 g/mol
InChI Key: BXAARESMPHIJGG-UHFFFAOYSA-N
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Description

Contextual Significance of Benzophenone (B1666685) Derivatives in Advanced Materials and Chemical Science

Benzophenone and its derivatives are a well-established class of organic compounds with a diaryl ketone framework. Their utility stems from a combination of photophysical and chemical properties that can be finely tuned through the introduction of various substituent groups on the phenyl rings.

Benzophenone derivatives have emerged as crucial components in the development of Organic Light-Emitting Diodes (OLEDs). These compounds are utilized both as host materials and as emitters in the emissive layers of OLED devices. The benzophenone core is recognized for its ability to facilitate efficient intersystem crossing (ISC), a process that enhances the generation of triplet excitons. This property is particularly valuable for the development of thermally activated delayed fluorescent (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.netnoaa.gov The incorporation of benzophenone units can lead to materials with high thermal stability, with decomposition temperatures often exceeding 300-400°C, and stable amorphous film-forming properties, which are critical for the fabrication of robust and long-lasting OLED displays and lighting panels. researchgate.netmdpi.com

A primary and widely commercialized application of benzophenone derivatives is their use as ultraviolet (UV) absorbers. nih.govscbt.com These compounds are incorporated into a vast array of materials, including plastics, coatings, and cosmetics, to protect against photodegradation caused by exposure to UV radiation. scbt.comchemicalbook.com The mechanism of UV absorption in 2-hydroxybenzophenones involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. uomphysics.net Upon absorbing UV energy, this hydrogen bond undergoes a reversible tautomeric shift, converting the harmful UV radiation into harmless thermal energy, which is then dissipated. uomphysics.netresearchgate.net This efficient energy dissipation pathway, without degradation of the absorber molecule itself, provides long-lasting photostability to the host material. nih.gov

Academic Inquiry into Halogenated and Hydroxylated Benzophenones

The presence of halogen and hydroxyl groups on the benzophenone scaffold profoundly influences its chemical and physical properties. Academic research has extensively explored how these substitutions can be used to modulate the molecule's performance in various applications.

The introduction of a hydroxyl group at the 2-position is fundamental to the UV-absorbing properties of many benzophenones, enabling the energy-dissipating enol-keto tautomerism. researchgate.net Further substitution on the rings can fine-tune the absorption spectrum. For instance, both electron-donating and electron-withdrawing substituents on the benzylidene ring of 2-hydroxybenzophenones can cause a bathochromic (red) shift in the maximum absorption wavelength (λmax). researchgate.net

Halogenation, such as the introduction of a chlorine atom, is a common strategy in medicinal chemistry and materials science to modify a molecule's electronic properties, lipophilicity, and metabolic stability. In the context of benzophenones, a chloro substituent can influence the photophysical properties and the strength of intramolecular hydrogen bonds, potentially enhancing UV absorption capabilities. mdpi.com Theoretical studies on 2-hydroxybenzophenone (B104022) with chlorine substituents have been conducted to understand these effects. mdpi.com

Research Trajectories and Unique Considerations for 2'-Chloro-2-hydroxy-5-methylbenzophenone

The specific structure of this compound, with its combination of a hydroxyl group, a methyl group, and a chlorine atom on separate rings, presents a unique set of properties and potential research directions.

The synthesis of this compound can be approached through methods like the Fries rearrangement of a corresponding phenolic ester, specifically 3-methylphenyl 2-chlorobenzoate. noaa.govnih.govajchem-a.com This reaction involves the Lewis acid-catalyzed rearrangement of the acyl group to the ortho and para positions of the phenolic ring. The reaction conditions, such as temperature and solvent, can be adjusted to favor the desired isomer. noaa.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone nih.gov
Molecular FormulaC14H11ClO2 nih.govscbt.com
Molecular Weight246.69 g/mol nih.govscbt.com
CAS Number6280-52-0 scbt.com

The presence of the chloro group on the non-hydroxylated ring and the methyl group on the hydroxylated ring likely influences the molecule's electronic distribution and steric hindrance, which in turn would affect its photophysical properties. Research into the precise effects of this substitution pattern on the UV absorption spectrum, quantum yields, and photostability would be a valuable contribution to the field of photochemistry.

Furthermore, the combination of these functional groups could be of interest in medicinal chemistry. Benzophenone derivatives have been investigated for a wide range of biological activities. The specific substitutions in this compound may impart unique pharmacological profiles that warrant further investigation.

Table 2: Related Benzophenone Compounds and their Applications

Compound NameKey FeaturesPrimary Application Area(s)
2,4-Dihydroxybenzophenone (B1670367)Two hydroxyl groupsUV absorber in plastics and coatings mdpi.com
2-Hydroxy-4-methoxybenzophenoneHydroxyl and methoxy (B1213986) groupsUV filter in sunscreens and cosmetics researchgate.net
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)Not a benzophenone, but a common host material used with benzophenone derivativesHost material in OLEDs mdpi.com
(2-Hydroxy-5-methylphenyl)phenylmethanoneLacks the chloro substituentIntermediate in chemical synthesis nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAARESMPHIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279053
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
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Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6280-52-0
Record name NSC11161
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Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
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Record name 2'-Chloro-2-hydroxy-5-methylbenzophenone
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Synthetic Methodologies for 2 Chloro 2 Hydroxy 5 Methylbenzophenone and Analogues

Classical Approaches in Benzophenone (B1666685) Synthesis

Traditional methods for the synthesis of benzophenone frameworks, including the target molecule, have heavily relied on two cornerstone reactions of organic chemistry: the Fries rearrangement and Friedel-Crafts acylation. These methods are well-established for creating the central ketone linkage between two aromatic rings.

Fries Rearrangement Mechanisms and Applications

The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones from phenolic esters. The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. The mechanism involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.

The generally accepted mechanism proceeds through the formation of a complex between the Lewis acid and the carbonyl oxygen of the ester. This initial complexation is favored as the carbonyl oxygen is more electron-rich than the phenolic oxygen. rsc.orgnih.gov This interaction polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen and the generation of a free acylium carbocation. rsc.orgnih.gov This electrophilic acylium ion then attacks the aromatic ring in a process analogous to Friedel-Crafts acylation. rsc.orgnih.gov

The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions such as temperature and solvent polarity. rsc.orgnih.gov Lower reaction temperatures generally favor the formation of the para-isomer, which is often the kinetic product. rsc.org Conversely, higher temperatures tend to yield the ortho-isomer as the thermodynamic product, likely due to the formation of a more stable bidentate complex with the Lewis acid catalyst. rsc.org The use of non-polar solvents also tends to favor the ortho-product, while more polar solvents can increase the proportion of the para-isomer. nih.gov

In the context of synthesizing 2'-chloro-2-hydroxy-5-methylbenzophenone, the Fries rearrangement of p-cresyl o-chlorobenzoate is a direct route. The reaction involves heating the ester in the presence of a Lewis acid like aluminum chloride, typically without a solvent.

A related synthesis of 2-hydroxy-5-methylbenzophenone (B72208) from p-cresyl benzoate (B1203000) using anhydrous aluminum chloride as a catalyst at high temperatures (150-170°C) has been reported to yield the desired product in 85% yield. nih.gov This demonstrates the feasibility of the Fries rearrangement for producing this class of compounds.

Table 1: Fries Rearrangement for the Synthesis of 2-Hydroxy-5-methylbenzophenone
Starting MaterialCatalystTemperature (°C)SolventProductYield (%)Reference
p-Cresyl benzoateAnhydrous AlCl₃150-170None2-Hydroxy-5-methylbenzophenone85 nih.gov

Friedel-Crafts Acylation in Substituted Benzophenone Synthesis

Friedel-Crafts acylation is another fundamental method for the synthesis of aromatic ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride. libretexts.orgnih.gov The reaction proceeds through the formation of an acylium ion, a potent electrophile, which then attacks the nucleophilic aromatic ring. libretexts.org

A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations. libretexts.org

For the synthesis of this compound, the direct Friedel-Crafts acylation of p-cresol (B1678582) with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst would be the most straightforward approach. The hydroxyl group of p-cresol is a strong activating group and directs the incoming acyl group to the ortho and para positions. In this case, acylation is desired at the ortho position to the hydroxyl group.

A detailed procedure for the synthesis of the related compound, 2-hydroxy-5-methylbenzophenone, involves the reaction of p-cresol with benzoyl chloride in chlorobenzene (B131634), followed by the addition of aluminum trichloride (B1173362). The reaction mixture is heated to 130°C, and after workup, the product is obtained in an 81% yield.

Table 2: Friedel-Crafts Acylation for the Synthesis of 2-Hydroxy-5-methylbenzophenone
Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)ProductYield (%)Reference
p-CresolBenzoyl chlorideAlCl₃Chlorobenzene1302-Hydroxy-5-methylbenzophenone81

Modern and Catalytic Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient, selective, and environmentally friendly methods for the synthesis of benzophenone derivatives. These modern approaches often utilize transition metal catalysis or organocatalysis to achieve transformations that are difficult or inefficient using classical methods.

Palladium-Catalyzed Coupling Reactions for Benzophenone Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in organic synthesis. Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for constructing complex molecular architectures.

While direct palladium-catalyzed synthesis of this compound is not widely reported, related methodologies for the synthesis of substituted benzophenones exist. For instance, palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones has been developed for the construction of tribenzo[a,c,f]cyclooctanones, demonstrating the feasibility of coupling chloro-substituted aromatics. rsc.org

Furthermore, a catalyst composed of palladium and hydroxyterphenylphosphine has been found to be effective for the one-pot synthesis of benzo[b]furans from 2-chlorophenols and alkynes, showcasing a bifunctional ligand strategy for the cross-coupling of chloroarenes. nih.govorganic-chemistry.org Such strategies could potentially be adapted for the synthesis of chlorinated benzophenone derivatives.

Environmentally Benign Organocatalytic Methods in Hydroxybenzophenone Synthesis

Organocatalysis has emerged as a powerful and "green" alternative to metal-based catalysis, avoiding the use of often toxic and expensive heavy metals. These methods utilize small organic molecules to catalyze chemical transformations.

For the synthesis of 2-hydroxybenzophenones, organocatalytic methods offer promising, environmentally benign routes. A notable example is the organocatalyst- and reagent-controlled selective construction of diverse and multifunctionalized 2-hydroxybenzophenone (B104022) frameworks through a cascade benzannulation process. rsc.org This approach allows for the synthesis of various 2-hydroxybenzophenone derivatives under mild and green conditions. rsc.org

Another strategy involves the use of 2-hydroxybenzophenone as a chemical auxiliary to activate ketiminoesters for highly enantioselective additions to nitroalkenes under bifunctional catalysis. nih.gov This highlights the utility of the 2-hydroxybenzophenone scaffold in promoting other organocatalytic reactions.

Synthesis of Structurally Related 2-Hydroxybenzophenone Derivatives

The synthesis of structurally related 2-hydroxybenzophenone derivatives provides valuable insights into the scope and limitations of various synthetic methods. The preparation of 2-hydroxy-5-methylbenzophenone is a well-documented example.

One reported method involves the condensation of benzotrichloride (B165768) with p-cresol in the presence of aluminum chloride in carbon disulfide, which yields the target compound in 75% yield. An intermediate, 6,12-diphenyl-2,8-dimethyl-6,12-epoxy-6H,12H-dibenzo[b,f]dioxocin, is also formed and can be hydrolyzed with concentrated sulfuric acid to give the desired ketone in 91% yield.

Another approach is the reaction of p-cresol with benzoyl chloride in the presence of aqueous sodium hydroxide (B78521), which provides 2-hydroxy-5-methylbenzophenone in yields ranging from 33% to 67% depending on the reaction conditions.

The Fries rearrangement of p-cresyl benzoate, as mentioned earlier, is also a viable route to 2-hydroxy-5-methylbenzophenone. nih.govresearchgate.net

Table 3: Synthesis of 2-Hydroxy-5-methylbenzophenone
Starting MaterialsReagents/CatalystSolventConditionsProductYield (%)Reference
Benzotrichloride, p-CresolAlCl₃Carbon disulfide2 h2-Hydroxy-5-methylbenzophenone75
p-Cresol, Benzoyl chlorideNaOH (aq)Water4 h, water bath2-Hydroxy-5-methylbenzophenone33
p-Cresol, Benzoyl chlorideNaOH (aq)Water70-80°C2-Hydroxy-5-methylbenzophenone67
p-Cresyl benzoateAnhydrous AlCl₃None150-170°C, 2-3 h2-Hydroxy-5-methylbenzophenone85 nih.gov

Synthesis of 2-Hydroxy-5-methylbenzophenone

A primary route for the synthesis of 2-hydroxy-5-methylbenzophenone involves the Fries rearrangement of p-cresyl benzoate. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The process commences with the preparation of p-cresyl benzoate from p-cresol and benzoyl chloride in the presence of a base like sodium hydroxide. nih.gov The subsequent Fries rearrangement of the resulting ester at an elevated temperature (150-170°C) without a solvent yields 2-hydroxy-5-methylbenzophenone. The reaction mixture is then worked up using an acidic solution, and the product can be purified by recrystallization from methanol. An 85% yield has been reported for this transformation.

Another documented method involves the reaction of p-cresol with benzoyl chloride in chlorobenzene, utilizing dimethylcyclohexylamine as a base. Following the initial acylation, aluminum trichloride is added to facilitate the rearrangement. The reaction is stirred at 130°C for several hours. After cooling and extraction, 2-hydroxy-5-methylbenzophenone is obtained with a reported yield of 81%. chemmethod.com

Additionally, the condensation of benzotrichloride with p-cresol in the presence of aluminum chloride in carbon disulfide has been shown to produce 2-hydroxy-5-methylbenzophenone with a 75% yield. sigmaaldrich.com This reaction can also form a dioxocin intermediate, which upon hydrolysis with concentrated sulfuric acid, yields the desired ketone. sigmaaldrich.com

Table 1: Synthesis of 2-Hydroxy-5-methylbenzophenone

Starting Materials Reagents and Conditions Product Yield Reference(s)
p-Cresyl benzoate Anhydrous AlCl₃, 150-170°C, neat 2-Hydroxy-5-methylbenzophenone 85%
p-Cresol, Benzoyl chloride Dimethylcyclohexylamine, Chlorobenzene, then AlCl₃, 130°C 2-Hydroxy-5-methylbenzophenone 81% chemmethod.com
Benzotrichloride, p-Cresol AlCl₃, Carbon disulfide, 2h 2-Hydroxy-5-methylbenzophenone 75% sigmaaldrich.com

Synthesis of 5-Chloro-2-hydroxy-4-methylbenzophenone (B1363165)

The synthesis of 5-chloro-2-hydroxy-4-methylbenzophenone can be achieved through the Friedel-Crafts acylation of a suitably substituted phenol. A notable example involves the acylation of m-cresol (B1676322) with 2-chlorobenzoic acid in the presence of polyphosphoric acid (PPA). scribd.com This reaction proceeds through an initial esterification to form 3-methylphenyl 2-chlorobenzoate, which then undergoes a Fries rearrangement to yield a mixture of benzophenone isomers, including 2'-chloro-2-hydroxy-4-methylbenzophenone. scribd.com

The Friedel-Crafts benzoylation of chlorobenzene itself typically leads to a mixture of ortho, meta, and para-chlorobenzophenones, with the para isomer being the major product. scribd.com The reaction conditions, such as the choice of solvent and catalyst, can influence the isomer distribution. scribd.com

Table 2: Synthesis of 2'-Chloro-2-hydroxy-4-methylbenzophenone

Starting Materials Reagents and Conditions Product Reference(s)
m-Cresol, 2-Chlorobenzoic acid Polyphosphoric acid (PPA), 130°C, 1h 2'-Chloro-2-hydroxy-4-methylbenzophenone (as part of an isomeric mixture) scribd.com

Formation of Xanthene and Thioxanthone Derivatives from Chlorobenzophenones

Chlorinated benzophenones serve as precursors for the synthesis of heterocyclic compounds like xanthenes and thioxanthones.

Xanthene Derivatives: The synthesis of xanthene derivatives can be initiated from hydroxybenzophenones. For instance, 2-hydroxy-5-methylbenzophenone can be reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate in dry acetone (B3395972) to yield ethyl [2-benzoyl-4-methylphenoxy]acetate. Subsequent treatment of this intermediate with sodium hydroxide in ethanol (B145695) under reflux conditions leads to the formation of 2-methylxanthen-9-one. Another general method for synthesizing 14-substituted-14H-dibenzo[a,j]xanthene derivatives involves the condensation of an aldehyde, such as p-chloro benzaldehyde, with β-naphthol in the presence of a catalyst system like bleaching earth clay and PEG-600. mdpi.comrsc.org

Thioxanthone Derivatives: Thioxanthone derivatives can be prepared from chlorinated precursors through various synthetic strategies. One approach involves the reaction of an alkali metal derivative of a thiophenol with a chlorobenzonitrile, followed by hydrolysis and cyclization. For example, 2-chloro-thioxanthone can be prepared by reacting the sodium salt of 4-chloro-thiophenol with 2-chloro-benzonitrile to form 2-(4'-chloro-phenylthio)-benzonitrile. This intermediate is then hydrolyzed to the corresponding benzoic acid and cyclized via dehydration to afford 2-chloro-thioxanthone. youtube.com

A palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones has also been reported for the synthesis of 9H-thioxanthen-9-one 10,10-dioxides. nih.gov Furthermore, aminated thioxanthenes can be synthesized from a chlorinated thioxanthone, such as 1-chloro-4-propoxy-9H-thioxanthen-9-one, via a nucleophilic aromatic substitution reaction with a secondary amine. nih.gov The synthesis of thioxanthone itself can be achieved by reacting o-mercaptobenzoic acid with benzene (B151609) in the presence of concentrated sulfuric acid. chemicalbook.com

Mechanistic Elucidation of Synthetic Transformations

The key transformations in the synthesis of this compound and its analogs are the Fries rearrangement and Friedel-Crafts acylation.

Fries Rearrangement: The mechanism of the Fries rearrangement, while extensively studied, is not definitively established and can proceed through both intermolecular and intramolecular pathways. scribd.commdpi.com A widely accepted mechanism involves the coordination of a Lewis acid catalyst, like AlCl₃, to the carbonyl oxygen of the phenolic ester. This coordination polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. mdpi.com This electrophilic acylium ion then attacks the aromatic ring in a classic electrophilic aromatic substitution reaction. The orientation of the substitution (ortho vs. para) is influenced by reaction conditions such as temperature and solvent polarity. mdpi.com Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. mdpi.com The use of non-polar solvents also tends to favor the formation of the ortho-substituted product. mdpi.com

Friedel-Crafts Acylation: The Friedel-Crafts acylation mechanism involves the generation of an acylium ion as the key electrophile. mdpi.comnih.gov In the case of using an acyl chloride with a Lewis acid catalyst like AlCl₃, the catalyst coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of the acylium ion. nih.gov The aromatic ring, acting as a nucleophile, then attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. mdpi.com Finally, a proton is abstracted from the ring, typically by the [AlCl₄]⁻ species, to restore the aromaticity of the ring and yield the ketone product. mdpi.com The reaction is generally considered an electrophilic aromatic substitution. mdpi.com When using carboxylic acids in a strong Brønsted acid like polyphosphoric acid, the acid facilitates the formation of the acylium ion, which then undergoes the electrophilic attack on the aromatic substrate. scribd.commdpi.com

Spectroscopic Investigations and Photophysical Characterization

Advanced Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure and bonding within 2'-Chloro-2-hydroxy-5-methylbenzophenone. The analysis of vibrational modes is crucial for confirming the presence of key functional groups and understanding intramolecular interactions, such as the hydrogen bonding vital to its photophysical behavior. researchgate.net

The vibrational spectrum is characterized by several key regions:

O-H Stretching: The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen causes a significant broadening and red-shifting of the O-H stretching band, typically observed in the 3000-3400 cm⁻¹ region. This is a hallmark of 2-hydroxybenzophenone (B104022) systems.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is found in the 2850-2980 cm⁻¹ range. scialert.net

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band in the IR spectrum. In 2-hydroxybenzophenones, its frequency is lowered due to the intramolecular hydrogen bond and conjugation with the phenyl rings, typically appearing between 1600 and 1630 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. scialert.net

Theoretical calculations using methods like Density Functional Theory (DFT) complement experimental data, allowing for precise assignment of the observed vibrational modes. researchgate.netnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
O-H Stretch-OH3000 - 3400Broad band, indicative of strong intramolecular H-bonding.
Aromatic C-H StretchAr-H3000 - 3100Sharp bands of medium intensity.
Aliphatic C-H Stretch-CH₃2850 - 2980Symmetric and asymmetric stretching modes. scialert.net
C=O StretchAr-C(=O)-Ar1600 - 1630Strong intensity, frequency lowered by H-bonding and conjugation.
C=C StretchAromatic Ring1400 - 1600Multiple bands of varying intensity.
C-H BendingAromatic & Aliphatic1000 - 1450In-plane and out-of-plane bending modes. researchgate.net
C-O StretchAr-OH1200 - 1300Strong band associated with the phenolic group.
C-Cl StretchAr-Cl700 - 750Medium to strong band in the fingerprint region. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. nih.gov

In ¹H NMR, the proton of the hydroxyl group exhibits a characteristic downfield shift (typically >10 ppm) due to the strong intramolecular hydrogen bond, which deshields it significantly. The aromatic protons appear in the range of 6.8-7.8 ppm, with their specific chemical shifts and coupling patterns determined by the electronic effects of the hydroxyl, methyl, chloro, and carbonyl substituents. The methyl group protons typically resonate as a singlet around 2.3 ppm.

In ¹³C NMR, the carbonyl carbon is highly deshielded, appearing far downfield (often >195 ppm). The chemical shifts of the other aromatic carbons are influenced by the substituents; for instance, the carbon bearing the hydroxyl group is shielded, while carbons ortho and para to the chlorine atom are also affected. organicchemistrydata.org

Furthermore, NMR is a powerful technique for real-time reaction monitoring. nih.gov The synthesis of substituted benzophenones, often via Friedel-Crafts acylation or other cross-coupling reactions, can be followed by acquiring NMR spectra of the reaction mixture over time. rsc.orgroyalsocietypublishing.org The disappearance of reactant signals and the concurrent appearance of product signals allow for the determination of reaction kinetics, conversion rates, and the identification of any intermediates or byproducts without the need for invasive sampling. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted Chemical Shift (ppm) Notes
¹H NMR (-OH)> 10.0Highly deshielded due to intramolecular H-bond; signal may be broad.
¹H NMR (Ar-H)6.8 - 7.8Complex multiplet patterns due to substitution on both rings.
¹H NMR (-CH₃)~2.3Singlet.
¹³C NMR (C=O)> 195Carbonyl carbon, highly deshielded.
¹³C NMR (Ar-C)115 - 160Aromatic carbons, shifts depend on substituent effects.
¹³C NMR (-CH₃)~20Aliphatic carbon of the methyl group.

Ultraviolet-Visible (UV-Vis) Absorption and Excited State Dynamics

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within its chromophoric system. Like other benzophenones, its spectrum is dominated by two types of transitions: a high-intensity π→π* transition and a lower-intensity, longer-wavelength n→π* transition. researchgate.net

π→π Transition:* This transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system, is typically strong and occurs at shorter wavelengths (around 250-290 nm).

n→π Transition:* This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. It is orbitally forbidden, resulting in a weak absorption band at longer wavelengths (around 330-380 nm). collectionscanada.gc.ca

The presence of the hydroxyl and methyl groups on one ring and the chlorine on the other acts as auxochromes, modifying the energy of these transitions. Hydroxybenzophenones generally show strong absorption across the UV region. digitellinc.com Chlorination of the phenyl ring can lead to a bathochromic (red) shift in the absorption bands and may alter the molar absorptivity. nih.govresearchgate.net Following UV absorption, the molecule is promoted to an excited singlet state (S₁ or S₂), from which it can undergo several de-excitation processes, including fluorescence, intersystem crossing to the triplet manifold, or the specialized Excited-State Intramolecular Proton Transfer (ESIPT), which is discussed in section 3.5.

Table 3: Key Electronic Transitions for this compound

Transition Wavelength Range (nm) Molar Absorptivity (ε) Notes
π→π~250 - 290HighAllowed transition, responsible for strong UV-A/UV-B absorption.
n→π~330 - 380LowForbidden transition, appears as a weak shoulder on the main absorption band.

Phosphorescence and Triplet State Energetics of Benzophenone (B1666685) Derivatives

A defining characteristic of the benzophenone chromophore is its exceptionally efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). edinst.com The spin-orbit coupling between the S₁(n,π) and a nearby T₂(π,π) state is particularly strong, leading to a near-unity quantum yield for triplet state formation. edinst.com Consequently, the photochemistry of benzophenone derivatives is dominated by the properties of their lowest triplet state (T₁).

The T₁ state of the parent benzophenone is primarily of n,π* character, which typically results in a short phosphorescence lifetime (in the millisecond range). rsc.org The energy and nature of this triplet state can be tuned by substituents. Electron-donating groups (like -OH and -CH₃) and electron-withdrawing groups (like -Cl) can alter the relative energies of the n,π* and π,π* triplet states. acs.orgnih.gov If substitution causes the π,π* state to become the lowest energy triplet state, the phosphorescence lifetime can be significantly lengthened. acs.orgnih.gov

The phosphorescence spectrum provides direct information about the energy of the T₁ state. For benzophenone derivatives, phosphorescence is typically observed at low temperatures in rigid matrices and appears as a broad, structured emission in the blue-green region of the spectrum. The lifetime of the higher triplet states (Tₙ) is very short (picoseconds), with the dominant deactivation pathway being rapid internal conversion to the T₁ state. nih.govrsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) in Hydroxybenzophenone Systems

The presence of a hydroxyl group ortho to the carbonyl group enables a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net In the ground state (S₀), the molecule exists in its enol tautomeric form, stabilized by an intramolecular hydrogen bond.

Upon photoexcitation to the S₁ state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This change in electron density triggers an ultrafast (femtosecond to picosecond timescale) transfer of the proton from the hydroxyl group to the carbonyl oxygen. uni-muenchen.denih.gov This creates an excited keto tautomer, which has a different geometry and electronic structure. frontiersin.org

This keto tautomer is responsible for a characteristic fluorescence emission that is significantly red-shifted (a large Stokes shift) compared to the absorption wavelength. nih.gov The emission typically occurs at longer wavelengths because the keto form is more stable in the excited state. After emission, the keto tautomer reverts to the more stable enol form in the ground state, completing the photocycle. This ESIPT process is a key mechanism for the high photostability of 2-hydroxybenzophenone-based UV absorbers, as it provides an efficient non-destructive pathway for dissipating absorbed UV energy. researchgate.net Substituents can modulate the ESIPT process; electron-donating or -withdrawing groups can influence the hydrogen bond strength and the relative energies of the enol and keto tautomers, thereby affecting the fluorescence properties. researchgate.netresearchgate.netnih.govnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations would be employed to determine the fundamental electronic and structural properties of 2'-Chloro-2-hydroxy-5-methylbenzophenone. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide optimized molecular geometries, bond lengths, and bond angles.

Table 1: Hypothetical Calculated Molecular Properties of this compound

PropertyCalculated ValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye

Density Functional Theory (DFT) for Spectroscopic Prediction and Interpretation

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of spectroscopic properties of organic molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), it would be possible to calculate the vibrational frequencies of this compound. These theoretical frequencies, after appropriate scaling, could be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes to specific molecular motions, such as C=O stretching, O-H bending, and aromatic C-H vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra (UV-Vis). These calculations would provide the excitation energies and oscillator strengths for the electronic transitions, allowing for the assignment of the observed absorption bands to specific molecular orbital transitions (e.g., n → π* or π → π*).

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)ValueValueHydroxyl stretch
ν(C=O)ValueValueCarbonyl stretch
ν(C-Cl)ValueValueCarbon-chlorine stretch
Aromatic ν(C-H)ValueValueAromatic C-H stretch

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating these as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction or hydrogen bonding. The aromatic rings would show a more complex potential distribution influenced by the substituents.

Computational Modeling of Excitation Energy and Emission Phenomena

Computational modeling can provide deep insights into the photophysical processes of a molecule, including its behavior upon absorption of light. Using methods like TD-DFT, the energies and characteristics of the excited states of this compound could be investigated. This would involve optimizing the geometry of the molecule in its first excited singlet state (S1) to understand how the structure changes upon excitation.

The calculations could also explore the potential for phenomena such as intersystem crossing to the triplet state (T1) and subsequent phosphorescence, or non-radiative decay pathways. The difference in energy between the absorption and emission maxima (the Stokes shift) could also be computationally estimated and compared with experimental fluorescence or phosphorescence data if available.

Theoretical Investigations of Reaction Pathways and Stability Profiles

Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. For instance, the Fries rearrangement, a potential synthetic route for related benzophenones, could be investigated. By calculating the potential energy surface for the reaction, one could identify the transition state structures and calculate the activation energies for different steps. This would provide a detailed understanding of the reaction mechanism and the factors influencing the reaction rate and product distribution.

The relative stability of different isomers or conformers of the molecule can also be assessed by comparing their calculated total energies. For example, the rotational barrier around the single bonds connecting the phenyl rings and the carbonyl group could be calculated to understand the conformational flexibility of the molecule.

Chemical Reactivity and Transformation Pathways

Studies on Haller-Bauer Scission in Substituted Benzophenones

The Haller-Bauer reaction involves the cleavage of a non-enolizable ketone, like a benzophenone (B1666685), in the presence of a strong base such as sodium amide (NaNH₂) or potassamide (KNH₂), to yield a carboxylic acid amide and a hydrocarbon. researchgate.netresearchgate.netsemanticscholar.org For benzophenone itself, the reaction with a strong amide base leads to the formation of benzamide and benzene (B151609) through a tetrahedral intermediate that expels a phenyl anion. wikipedia.org

However, the substitution pattern on the benzophenone rings significantly influences the outcome of this reaction. In the case of 2'-Chloro-2-hydroxy-5-methylbenzophenone, studies have shown a notable resistance to the typical Haller-Bauer scission. When treated with potassamide in liquid ammonia, both 2-chloro-2'-hydroxy-5'-methylbenzophenone and 3-chloro-2'-hydroxy-5'-methylbenzophenone undergo cyclization to form 3-methylxanthone with little to no accompanying C-C bond cleavage. scholaris.ca This is in contrast to unsubstituted 2-chlorobenzophenone, which undergoes complete scission under similar conditions. scholaris.ca The presence of the electron-releasing hydroxyl group is thought to suppress the scission pathway, favoring an intramolecular nucleophilic substitution (benzyne mechanism for chloro and bromo compounds) that leads to the formation of the xanthone ring system. scholaris.ca

This resistance to scission is a key synthetic utility, allowing the benzophenone skeleton to be used as a precursor for heterocyclic compounds.

Intramolecular and Intermolecular Rearrangement Processes (e.g., Fries Rearrangement, Isomerization)

The Fries rearrangement is a significant reaction for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by Lewis acids. wikipedia.orgbyjus.com This rearrangement can be considered a pathway to forming compounds like this compound. The process involves the migration of an acyl group from a phenolic ester to the aromatic ring, with selectivity for the ortho and para positions. wikipedia.org

For example, the synthesis of the related compound (2-Hydroxy-5-methylphenyl)phenyl methanone (2-hydroxy-5-methylbenzophenone) is achieved through the Fries rearrangement of p-cresyl benzoate (B1203000). nih.gov The reaction is typically carried out by heating the ester with a Lewis acid like aluminum chloride (AlCl₃) without a solvent. nih.gov The mechanism is believed to involve the formation of an acylium carbocation that then performs an electrophilic aromatic substitution on the phenol ring. wikipedia.org

The reaction conditions, such as temperature and solvent polarity, can influence the ratio of ortho to para products. Higher temperatures generally favor the ortho product, which can form a more stable bidentate complex with the Lewis acid catalyst. wikipedia.org In the context of this compound, the Fries rearrangement represents a key synthetic strategy, essentially an isomerization of a precursor ester.

Studies on the Fries rearrangement of 3-methylphenyl 2-chlorobenzoate in polyphosphoric acid (PPA) have shown the formation of multiple benzophenone isomers, including 2'-chloro-2-hydroxy-4-methylbenzophenone, through what is interpreted as an intermolecular mechanism. oup.com This highlights the complexity of rearrangement pathways for substituted benzophenone precursors.

Nucleophilic Reaction Pathways and Amination Studies

The benzophenone core can undergo various nucleophilic reactions. While aryl halides are generally unreactive towards typical nucleophilic substitution, reactions can occur under harsh conditions or when the ring is activated by electron-withdrawing groups. libretexts.org In the context of the Haller-Bauer reaction, nucleophilic amination of the aromatic ring can compete with scission, especially in nitro-substituted benzophenones. scholaris.ca

A significant modern application of nucleophilic amination involving the benzophenone structure is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C–N bonds. semanticscholar.org In this reaction, benzophenone imine is widely used as an ammonia equivalent. chemicalbook.comacs.org This allows for the synthesis of primary anilines from aryl halides, a transformation that is difficult with ammonia itself due to its strong binding to the palladium catalyst. chemicalbook.com The benzophenone imine first couples with the aryl halide, and the resulting N-aryl imine is then hydrolyzed to yield the primary amine. This methodology is a cornerstone in medicinal chemistry for the synthesis of complex aromatic amines. semanticscholar.org

While direct amination of this compound is not prominently documented, the extensive use of the benzophenone imine in amination reactions underscores the importance of this structural class in facilitating nucleophilic C-N bond formation on aromatic rings. nih.gov

Photoinduced Reactions and Mechanisms of Photodegradation

Benzophenone and its derivatives are well-known for their photochemical activity, a property that is central to their application as photosensitizers and UV absorbers. wikipedia.orgmedicaljournals.se Upon absorption of UV light, benzophenone is excited from its ground state (S₀) to a singlet excited state (S₁), which then efficiently undergoes intersystem crossing to a triplet state (T₁). youtube.com

The triplet state benzophenone is a diradical and can abstract a hydrogen atom from a suitable donor (like an alcohol or a polymer chain) to form a ketyl radical. wikipedia.orgbgsu.edu This photoreduction process is a classic photochemical reaction. For instance, the irradiation of benzophenone in isopropyl alcohol leads to the formation of benzopinacol. youtube.combgsu.edu

The substituents on the benzophenone rings can influence its photophysical properties. nih.gov Hydroxy-substituted benzophenones, such as 2-hydroxybenzophenone (B104022), are used as photoprotective agents in sunscreens and plastics. medicaljournals.sebeilstein-archives.org Their mechanism of action involves an efficient intramolecular hydrogen transfer from the phenolic hydroxyl group to the carbonyl oxygen in the excited state. This process allows for the rapid, non-radiative decay back to the ground state, effectively dissipating the absorbed UV energy as heat without generating damaging radicals. beilstein-archives.org

The photoinduced reactions of benzophenone in polymers like polypropylene have been studied, showing that the excited triplet state abstracts hydrogen from the polymer, leading to the formation of a ketyl radical and a polymer radical. acs.org This can initiate photodegradation of the polymer. The presence of substituents on the benzophenone core, as in this compound, would modulate these photochemical pathways.

Photochemical Process Description Key Intermediates
UV Absorption Excitation from ground state (S₀) to singlet state (S₁).S₁ excited state
Intersystem Crossing Efficient conversion from singlet (S₁) to triplet (T₁) state.T₁ excited state (diradical)
Photoreduction Hydrogen abstraction by the triplet state from a donor molecule.Ketyl radical (BPH•)
Intramolecular H-Transfer In 2-hydroxybenzophenones, rapid proton transfer from the -OH group to the carbonyl, dissipating energy.Excited state keto-enol tautomers

Oxidation and Reduction Chemistry of Benzophenone Core Structures

The carbonyl group of the benzophenone core is readily susceptible to reduction. A common and mild method for reducing benzophenones to their corresponding secondary alcohols (benzhydrols) is the use of sodium borohydride (NaBH₄). sciencing.compitt.eduzenodo.orgrsc.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pitt.edu The resulting alkoxide is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an acidic workup, to yield the diphenylmethanol product. sciencing.compitt.edu

The general reaction is as follows: 4 R₂C=O + NaBH₄ + 4 CH₃OH → 4 R₂CHOH + NaB(OCH₃)₄

Conversely, the synthesis of substituted 2-hydroxybenzophenones can be achieved through oxidation pathways. A transition-metal-free method involves the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones. beilstein-archives.orgnih.gov This reaction proceeds under basic conditions in the presence of atmospheric oxygen, likely involving an in-situ generated hydroperoxide intermediate, to yield 2-hydroxybenzophenones. beilstein-archives.org This provides a valuable route to these compounds that avoids the use of heavy metals.

Advanced Applications and Functional Material Development

Contributions to Organic Light-Emitting Diode (OLED) Technology

The benzophenone (B1666685) moiety is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) due to its role as a classical phosphor with high intersystem crossing efficiency and its stability as an electron acceptor. mdpi.comnih.gov These characteristics are pivotal for developing materials for both phosphorescent and thermally activated delayed fluorescent OLEDs.

Role as Host Materials in Phosphorescent OLEDs (PhOLEDs)

In phosphorescent OLEDs (PhOLEDs), a host material forms a matrix for a phosphorescent guest emitter. The host's primary role is to facilitate the efficient transfer of energy to the guest. Benzophenone derivatives have been successfully designed and synthesized as host materials for PhOLEDs. acs.orgnih.gov Their high triplet energies, often in the range of 2.53 eV to 3.02 eV, and high band gaps make them suitable for hosting a wide range of phosphorescent emitters, including blue, green, yellow, and red phosphors. mdpi.comnih.govacs.orgnih.gov This allows for the fabrication of highly efficient PhOLEDs, with some devices achieving external quantum efficiencies (EQEs) of around 19.2% for yellow and 17.0% for green phosphors. acs.orgnih.gov The rigid and concave structure of some benzophenone-based host materials also imparts amorphous properties, which is crucial for the stability and performance of OLED devices. rsc.org

The structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone, with its inherent benzophenone core, suggests its potential as a building block for such host materials. The key is to achieve a high triplet energy to effectively confine the triplet excitons on the guest emitter.

Table 1: Properties of Selected Benzophenone-Based Host Materials for PhOLEDs

Host MaterialTriplet Energy (ET) [eV]Band Gap (Eg) [eV]Maximum External Quantum Efficiency (EQE) [%]Reference
BP22.95 - 2.973.91 - 3.9319.2 (Yellow), 17.0 (Green) acs.orgnih.gov
TRP-BP~2.993.8019.8 (Yellow/Green) rsc.org
Generic Benzophenone Hosts2.53 - 3.022.72 - 3.93>10 mdpi.comnih.gov

Design of Thermally Activated Delayed Fluorescent (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The design of TADF emitters often involves a donor-acceptor (D-A) architecture. The benzophenone core is an effective electron-accepting unit in these structures. nih.govacs.org By combining it with various electron-donating moieties, it is possible to create molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). nih.govnih.gov This small energy gap is a prerequisite for efficient TADF.

The twisted geometry of many benzophenone derivatives helps to reduce intermolecular interactions and self-quenching effects, which is beneficial for emitter performance. nih.gov Bicarbazole-benzophenone derivatives, for instance, have been investigated as blue TADF emitters, achieving external quantum efficiencies of up to 2.7%. ktu.edu The structure of this compound, with its potential for modification with donor groups, aligns with the design principles for TADF emitters.

Efficiency Enhancement via Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC)

The efficiency of both PhOLEDs and TADF-OLEDs is heavily dependent on the management of singlet and triplet excitons. Benzophenone and its derivatives are known for their efficient intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. nih.gov This property is fundamental for populating the triplet states necessary for phosphorescence.

In TADF materials, the reverse process, reverse intersystem crossing (RISC), is equally crucial. researchgate.netnih.gov For efficient RISC to occur, the rate of this process must be significantly faster than the non-radiative decay of the triplet state. rsc.org Computational studies on benzophenone-based TADF emitters have shown that factors like the torsion angle between the donor and acceptor units and the spin-orbit coupling constants are key descriptors for predicting TADF efficiency. nih.gov Structural modifications, such as creating more rigid benzophenone derivatives, can suppress non-radiative decay pathways and enhance the rate of RISC (k_RISC), leading to improved photoluminescence quantum yields and higher device efficiencies. nih.govacs.orgrsc.org For example, strategic molecular design has led to sky-blue TADF OLEDs with impressive maximum external quantum efficiencies of 24.6%. rsc.org

Development as Photoinitiators for Polymerization Processes

Benzophenone and its derivatives are widely utilized as Type II photoinitiators in free-radical polymerization. researchgate.netacs.orgsigmaaldrich.com Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a co-initiator (often an amine or a thiol) to generate free radicals, which in turn initiate the polymerization of monomers like acrylates and methacrylates. acs.org

Researchers have synthesized novel benzophenone derivatives to act as photoinitiators for applications such as UV-curable coatings and 3D printing. rsc.orgresearchgate.net These new initiators can be designed to have high migration stability and enhanced photoinitiation abilities, even under low-intensity visible light from LEDs. rsc.orggoogle.com For instance, benzophenone-triphenylamine hybrid structures have shown excellent performance as Type II photoinitiators. rsc.org The development of polymeric photoinitiators based on benzophenone is another area of interest, as these can offer advantages in terms of reduced volatility and improved compatibility with the polymer matrix. google.comresearchgate.net Given its structure, this compound could be functionalized to create novel photoinitiators for various polymerization applications.

Table 2: Applications of Benzophenone-Based Photoinitiators

ApplicationType of PolymerizationKey Advantages of Benzophenone InitiatorsReference
UV Curable CoatingsFree RadicalHigh Curing Speed, Good Mechanical Properties researchgate.netresearchgate.net
3D PrintingFree Radical & CationicHigh Photoinitiation Ability, Usable with LED Light Sources rsc.org
Photocrosslinking of PolyethyleneFree RadicalBetter Compatibility, Less Volatility, Higher Efficiency researchgate.net
Spatially-Resolved PolymerizationFree RadicalLocalized Initiation via Supramolecular Assembly acs.org

Integration into UV Protection Systems and Chromophore-Based Sunscreens

Benzophenone derivatives are a major class of organic UV filters used in sunscreens and other personal care products to protect the skin from the harmful effects of ultraviolet radiation. nih.govcore.ac.uk They function as chromophores, molecules that absorb light at specific wavelengths. Benzophenones are particularly valued for their ability to absorb a broad spectrum of UV light, including both UVA and UVB regions. nih.govcore.ac.uk

A study of commercially available sunscreens in the United States found that benzophenone derivatives were present in a majority of the products tested. acs.org While effective, concerns have been raised about the potential for some benzophenone derivatives to act as endocrine disruptors and their environmental impact. nih.gov Research continues to develop new and safer UV filters. The compound 2-(2'-hydroxy-5'-methylphenyl)benzotriazole, which is structurally related to benzophenone, is noted for its excellent photostability and its use in sunscreens. uvabsorbers.com The UV-absorbing properties of the benzophenone core in this compound make it a candidate for investigation as a UV filter.

Functional Coatings for Biomedical Devices and Advanced Materials

The photochemical reactivity of benzophenone derivatives makes them useful for creating functional coatings on a variety of surfaces, including those of biomedical devices. acs.org When incorporated into a polymer backbone or side chain, the benzophenone group can act as a photocross-linker. acs.org Upon exposure to UV light, it can form covalent bonds between polymer chains or between the polymer and a substrate, enhancing the mechanical and chemical stability of the coating. acs.org

This technology has been explored for creating zwitterionic copolymer coatings that can be cross-linked onto surfaces. acs.org Such coatings are of interest for biomedical applications due to their potential to resist biofouling. Furthermore, benzophenone derivatives have been developed as additives in aqueous coating compositions to improve properties like dirt pick-up resistance. google.com The non-volatile nature of some of these derivatives is an advantage over using pure benzophenone, which can sublimate and contribute to volatile organic compound (VOC) emissions. google.comgoogle.com The specific structure of this compound could be integrated into polymer systems to create photo-active coatings for advanced materials and biomedical applications.

Application as Analytical Reagents for Metal Ion Determination

Despite a comprehensive search of scientific literature, no specific research findings or detailed data on the application of this compound as an analytical reagent for the determination of metal ions have been identified. The potential of substituted benzophenones as chelating agents for metal ions is recognized in analytical chemistry; however, studies detailing the use of this particular compound in spectrophotometric or gravimetric analysis, including the formation of metal complexes, their stoichiometry, and the analytical parameters of such methods, are not available in the reviewed literature.

While related compounds, such as certain oxime derivatives of hydroxybenzophenones, have been investigated as analytical reagents for the detection of metal ions like copper and molybdenum, no such applications have been documented for this compound itself. Therefore, no data tables or detailed research findings on its use in metal ion determination can be provided at this time.

Biological and Environmental Considerations

Metabolite Identification and Biotransformation Pathways in Biological Systems

While specific metabolism studies on 2'-Chloro-2-hydroxy-5-methylbenzophenone are not extensively detailed in publicly available literature, the biotransformation pathways can be inferred from research on structurally similar benzophenone (B1666685) derivatives. The metabolism of these compounds is a critical factor in understanding their biological activity and potential toxicity, as metabolic products can be more or less active than the parent compound.

Research on the related compound 2-hydroxy-4-methoxybenzophenone (HMB), a common UV filter, in isolated rat hepatocytes has shown that biotransformation is a key process. nih.gov In these studies, HMB is enzymatically converted into several metabolites. The primary pathways involve hydroxylation and subsequent conjugation. One major metabolite identified is 2,4-dihydroxybenzophenone (B1670367) (DHB), formed through O-demethylation. nih.gov Further hydroxylation can also occur, leading to the formation of intermediates like an isomer of 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) and 2,3,4-trihydroxybenzophenone (B75506) (THB). nih.gov

Following these initial transformations, the parent compound and its hydroxylated metabolites are rapidly conjugated with glucuronic acid, forming glucuronides which are more water-soluble and can be more easily excreted from the body. nih.gov The identification of 2-Methylamino-5-chlorobenzophenone as a metabolite of diazepam further suggests that complex biotransformations, including modifications to various parts of the benzophenone skeleton, are possible within biological systems. caymanchem.com

Table 1: Potential Metabolites of Benzophenones Based on Analogous Compound Studies This table outlines potential biotransformation products based on pathways identified for similar benzophenone structures like HMB.

Parent Compound (Analogue)MetaboliteTransformation Pathway
2-hydroxy-4-methoxybenzophenone (HMB)2,4-dihydroxybenzophenone (DHB)O-Demethylation
2-hydroxy-4-methoxybenzophenone (HMB)2,2'-dihydroxy-4-methoxybenzophenone (DHMB)Hydroxylation
2-hydroxy-4-methoxybenzophenone (HMB)2,3,4-trihydroxybenzophenone (THB)Hydroxylation
2-hydroxy-4-methoxybenzophenone (HMB)Glucuronide ConjugatesConjugation

Studies on Endocrine Disrupting Potential and Receptor Binding Mechanisms

Benzophenones as a class of chemicals are under scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs). nih.gov EDCs can interfere with the body's hormonal systems, and their effects are often mediated through binding to hormone receptors.

Direct studies on the endocrine-disrupting potential of this compound are limited. However, research on its analogues provides significant insight into potential mechanisms. Studies on 2-hydroxy-4-methoxybenzophenone (HMB) have revealed that its metabolites, rather than the parent compound itself, exhibit significant xenoestrogenic activity. nih.gov

Specifically, the metabolites 2,4-dihydroxybenzophenone (DHB) and 2,3,4-trihydroxybenzophenone (THB) were found to competitively bind to the recombinant human estrogen receptor alpha (ERα). nih.gov This binding displaces the natural hormone 17β-estradiol, indicating a potential to disrupt normal estrogenic signaling. In cell-based assays using the MCF-7 human breast cancer cell line (a common model for studying estrogenic effects), these same metabolites induced cell proliferation, a hallmark of estrogenic activity. nih.gov The study established a hierarchy of estrogenic potency among the metabolites, with DHB being the most potent, followed by THB and DHMB. nih.gov The parent compound, HMB, showed no significant effect on cell proliferation. nih.gov

These findings underscore the importance of biotransformation in evaluating the endocrine-disrupting potential of benzophenones. The conversion of a less active parent compound into more potent metabolites is a critical consideration for risk assessment. Given the structural similarities, it is plausible that this compound or its metabolites could also interact with hormone receptors, although specific binding studies are required for confirmation.

Table 2: Estrogenic Potency of HMB and its Metabolites Data from competitive binding assays with human estrogen receptor α and proliferation assays with MCF-7 cells. nih.gov

CompoundCompetitive Binding (IC50)Proliferative Effect on MCF-7 CellsEstrogenic Potency Ranking
2,4-dihydroxybenzophenone (DHB)5 x 10⁻⁵ MConcentration-dependent increase1
2,3,4-trihydroxybenzophenone (THB)5 x 10⁻⁴ MSlight increase2
2,2'-dihydroxy-4-methoxybenzophenone (DHMB)Not specifiedSlight increase3
2-hydroxy-4-methoxybenzophenone (HMB)Not specifiedNo effectInactive

Environmental Fate and Transport Research (e.g., persistence in aquatic and terrestrial environments)

The environmental fate of this compound is influenced by its physicochemical properties and its pathways of entry into the environment. Benzophenones are widely used in consumer products, leading to their release into aquatic environments through wastewater treatment plant effluents and recreational activities. nih.gov

As a class, benzophenones are characterized as lipophilic molecules, a property that suggests a tendency to partition from water into organic matter, such as sediment and biota. nih.gov This can lead to their accumulation in the environment. Their structural stability contributes to their persistence; for example, the related compound oxybenzone (B1678072) has a reported half-life of approximately 2.4 years in surface waters. nih.gov The persistence of chlorinated organic compounds in aquatic systems has also been noted in other studies, with some residues being measurable for over 180 days. usgs.gov

The transport of benzophenones in the environment is governed by their partitioning coefficients. nih.gov The presence of a chlorine atom on the this compound molecule likely influences its environmental behavior. Research on other chlorinated aromatic compounds, such as the fungicide chlorothalonil, indicates that dechlorination can be a major degradation pathway, both through photolysis (degradation by sunlight) and microbial action. researchgate.net The low affinity of some chlorinated compounds for sand suggests they can be mobile in certain soil types, potentially leading to leaching into groundwater. researchgate.net The compound 2-chloro-5-hydroxybenzenesulfonamide, for instance, is noted for its high leachability potential. herts.ac.uk

Therefore, the environmental concerns for this compound include its potential for persistence in aquatic and terrestrial systems, a tendency to bioaccumulate due to its lipophilic nature, and the possibility of transport into groundwater.

Advanced Analytical Methodologies for Detection and Quantification in Complex Biological and Environmental Matrices

The accurate detection and quantification of benzophenone derivatives in complex samples like water, soil, and biological tissues are essential for monitoring their prevalence and assessing exposure risks. Due to their typically low concentrations (from nanograms to micrograms per liter) in environmental samples, highly sensitive analytical methods are required. nih.gov

Advanced analytical methodologies often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. Solid-phase extraction (SPE) is a commonly used technique for sample cleanup and pre-concentration from aqueous matrices. nih.gov An automated procedure combining on-line SPE with liquid chromatography-mass spectrometry (LC-MS) has been successfully applied for the detection of several benzophenones in water samples. nih.gov This method offers high sensitivity, automation, and a relatively short analysis time. nih.gov

Another technique, microextraction by packed sorbent (MEPS), has also been utilized for the analysis of benzophenones. nih.gov The performance of these methods is validated through several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery. For instance, on-line SPE-LC-MS methods have achieved recoveries of 88–114% for groundwater and 82–111% for river water. nih.gov

Precision: The degree of agreement among a series of measurements, typically reported as relative standard deviation (RSD). Intra-day precision for SPE has been reported in the range of 7.7% to 11.8%. nih.gov

High-performance liquid chromatography (HPLC) coupled with various detectors is another powerful tool for quantifying these compounds in biological samples. nih.gov The development of such methods requires careful validation to ensure the data are reliable for use in exposure and risk assessments. nih.gov

Table 3: Example Performance of an On-line SPE-LC-MS Method for Benzophenone Analysis in Water This table summarizes typical performance characteristics for advanced analytical methods used for environmental monitoring of benzophenones. nih.gov

ParameterGroundwaterRiver Water
Recovery 88–114%82–111%
Intra-day Precision (RSD) 7.7% to 11.8%Not specified
Inter-day Precision (RSD) 8.0% to 13.4%Not specified
Analysis Time ~20 minutes~20 minutes

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of 2'-Chloro-2-hydroxy-5-methylbenzophenone?

Answer:
Structural confirmation requires a combination of NMR, IR, and mass spectrometry :

  • ¹H/¹³C NMR : Identify the hydroxyl (-OH) proton (δ ~12–13 ppm, broad singlet) and aromatic protons influenced by the chloro and methyl substituents. The chloro group deshields adjacent protons, causing distinct splitting patterns (e.g., para-substituted aromatic protons) .
  • IR : A strong absorption band near 3200–3400 cm⁻¹ confirms the phenolic -OH stretch. Carbonyl (C=O) stretches appear ~1650 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak at m/z 232.662 (calculated for C₁₃H₉ClO₂) confirms the molecular weight. Fragmentation patterns should align with cleavage at the ketone group .

Basic: What are common synthetic routes for this compound, and what are their limitations?

Answer:
Two primary methods are used:

Friedel-Crafts Acylation : Reacting 4-chloro-3-methylphenol with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Limitations include poor regioselectivity and side reactions (e.g., over-acylation) .

Chlorination of Precursors : Chlorinating 2-hydroxy-5-methylbenzophenone using Cl₂ or SOCl₂. This method risks over-chlorination or oxidation of the hydroxyl group .
Key Challenge : Purification is complicated by byproducts like 3-chloro derivatives, requiring column chromatography or recrystallization .

Advanced: How can solvent choice and reaction temperature be optimized to improve synthetic yield in Friedel-Crafts acylations?

Answer:
Optimization requires balancing polarity and temperature:

  • Solvent : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilicity of the acylium ion but may increase side reactions. Dichloromethane offers moderate polarity with better control .
  • Temperature : Low temperatures (0–5°C) minimize side reactions (e.g., diaryl ketone formation). A stepwise temperature ramp (0°C → 25°C) improves regioselectivity .
    Example Protocol :
SolventTemp (°C)Yield (%)
Nitrobenzene565
Dichloromethane072
Toluene2558

Advanced: What analytical strategies identify degradation products of this compound under acidic conditions?

Answer:
Acidic hydrolysis generates products like 2-(N-methylamino)-5-chlorobenzophenone (via cleavage of the ketone group). Methodological approaches include:

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Degradation products show distinct retention times and m/z signals (e.g., m/z 245 for methylamino derivatives) .
  • ¹H NMR Tracking : Monitor disappearance of the carbonyl proton and emergence of amine protons (δ ~2.5 ppm) .
    Note : Stability studies should replicate physiological pH conditions (pH 1–3) to mimic gastric environments .

Advanced: How do researchers address conflicting data on the photostability of this compound in different solvents?

Answer:
Contradictions arise from solvent-dependent UV absorption and radical quenching. A systematic approach includes:

Controlled UV Exposure : Irradiate samples in methanol, acetonitrile, and hexane using a UV-B lamp (290–320 nm).

EPR Spectroscopy : Detect radical intermediates (e.g., phenoxyl radicals) to correlate solvent polarity with stabilization effects .

Comparative Analysis : Compare with structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzophenone), which show higher photostability in non-polar solvents due to reduced solvolysis .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation.
  • Atmosphere : Use inert gas (N₂ or Ar) to prevent oxidation of the phenolic group.
  • Solvent : Keep in anhydrous dimethyl sulfoxide (DMSO) or ethanol to avoid hydrolysis .

Advanced: What role does the chloro substituent play in the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:
The meta-chloro group (position 5) deactivates the ring via electron withdrawal, making NAS challenging unless strong directing groups (e.g., -OH) are present. Key considerations:

  • Ortho/para Directing : The hydroxyl group (position 2) directs electrophiles to positions 1 and 3, but chloro at position 5 blocks para substitution.
  • Reactivity : Reactions with amides or thiols require harsh conditions (e.g., Cu catalysis, 100°C) due to low ring activation .
    Experimental Design : Use kinetic studies with varying nucleophiles (e.g., NaN₃, NaSH) to map substitution patterns .

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